Intermediate Lipophilicity: LogP Comparison with Key Pyrazole Analogs
1-(3,5-Dimethylphenyl)-1H-pyrazole exhibits a LogP of 2.49, positioning it as an intermediate lipophilicity compound between the more polar 3,5-dimethyl-1H-pyrazole and the highly lipophilic 3,5-diphenyl-1H-pyrazole . This balanced lipophilicity is critical for optimizing membrane permeability while avoiding excessive hydrophobicity that can lead to poor aqueous solubility and off-target binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.49 |
| Comparator Or Baseline | 3,5-Dimethyl-1H-pyrazole (LogP = 1.01-1.24); 1-Phenyl-1H-pyrazole (LogP = 1.54-2.20); 3,5-Diphenyl-1H-pyrazole (LogP = 3.88-4.42) |
| Quantified Difference | Target LogP is ~1.3-1.5 units higher than 3,5-dimethyl-1H-pyrazole and ~1.4-1.9 units lower than 3,5-diphenyl-1H-pyrazole |
| Conditions | Calculated LogP values from authoritative databases |
Why This Matters
The intermediate LogP of 2.49 provides an optimal balance between aqueous solubility and membrane permeability, making it a superior choice for lead optimization in drug discovery compared to more polar or more lipophilic analogs.
